N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
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Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.86. The purity is usually 95%.
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Scientific Research Applications
Serotonin-3 (5-HT3) Receptor Antagonists
Research on compounds structurally related to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide has revealed their potent activity as serotonin-3 (5-HT3) receptor antagonists. Studies have explored the structure-activity relationships of these compounds, leading to the identification of variants with significant 5-HT3 receptor antagonistic activity. These findings could be instrumental in developing new therapeutic agents targeting conditions associated with 5-HT3 receptor dysregulation, such as certain gastrointestinal disorders and chemotherapy-induced nausea and vomiting (Harada et al., 1995). Additionally, extensive studies on benzoxazines and benzothiazepines, structurally related to the compound , have revealed their potential as central nervous system agents, with varied affinities for different neuroreceptors (Liégeois et al., 1994).
Anticonvulsant and Neuroprotective Effects
Research into N-(substituted benzothiazol-2-yl)amides, which share a structural framework with this compound, has demonstrated promising anticonvulsant and neuroprotective effects. These findings are pivotal in the search for safer and more effective anticonvulsant drugs that also offer neuroprotection, potentially leading to better management of epilepsy and associated neurological damage (Hassan, Khan, & Amir, 2012).
Anti-Inflammatory Properties
Further investigations into compounds with structural similarities to this compound have unveiled their anti-inflammatory properties. These compounds have shown considerable efficacy in vivo, comparable to established anti-inflammatory drugs, suggesting their potential in treating inflammatory conditions (Girgis & Ellithey, 2006). The synthesis and evaluation of benzimidazoles as corticotropin-releasing factor 1 receptor antagonists, an area closely related to stress and anxiety disorders, also indicate the therapeutic potential of compounds structurally akin to this compound (Mochizuki et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anticonvulsant effects , suggesting that this compound may also interact with neuronal targets involved in seizure activity.
Mode of Action
Based on the anticonvulsant activity of similar compounds , it can be hypothesized that this compound may modulate neuronal excitability, potentially through interactions with ion channels or neurotransmitter receptors.
Result of Action
If it does indeed possess anticonvulsant activity, it may help to reduce neuronal excitability and prevent the abnormal electrical activity that characterizes seizures .
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c22-17-6-7-18-15(12-17)13-24(19(25)14-27-18)11-10-23-20(26)21(8-9-21)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZNZPNMUMKUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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